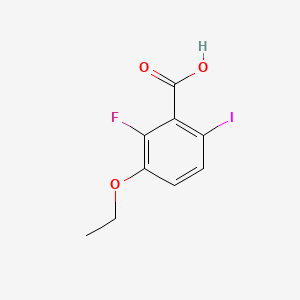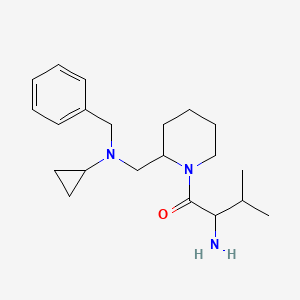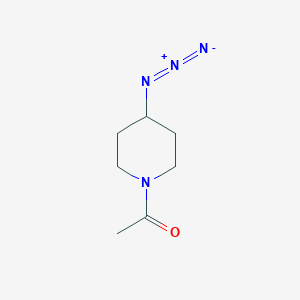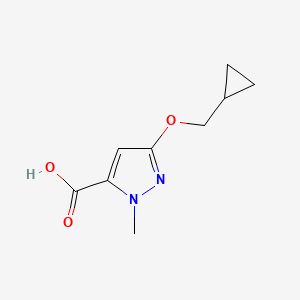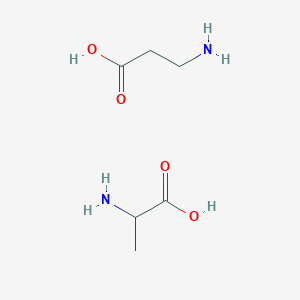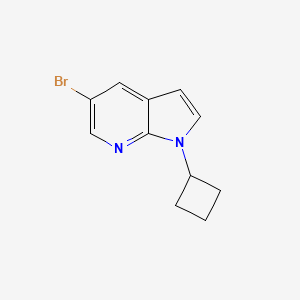
N-cyclobutyl-5-bromo-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-5-bromo-7-azaindole is a derivative of 7-azaindole, a compound known for its significant biological activities. The 7-azaindole scaffold is particularly valuable in the design of inhibitors for diseases related to protein kinases . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-bromo-7-azaindole typically involves the halogenation of 7-azaindole followed by cyclobutylation. One common method is the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids . Another method involves the bromination of 7-azaindole using bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclobutylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature and pH .
化学反应分析
Types of Reactions
N-cyclobutyl-5-bromo-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted azaindole derivatives .
科学研究应用
N-cyclobutyl-5-bromo-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases such as cancer due to its kinase inhibition properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclobutyl-5-bromo-7-azaindole involves its interaction with protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cell growth and proliferation .
相似化合物的比较
Similar Compounds
5-Bromo-7-azaindole: Shares the same core structure but lacks the cyclobutyl group.
7-Azaindole: The parent compound without any substitutions.
5-Chloro-7-azaindole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-cyclobutyl-5-bromo-7-azaindole is unique due to the presence of both the bromine and cyclobutyl groups. These substitutions enhance its biological activity and specificity as a kinase inhibitor compared to other similar compounds .
属性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
5-bromo-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11BrN2/c12-9-6-8-4-5-14(10-2-1-3-10)11(8)13-7-9/h4-7,10H,1-3H2 |
InChI 键 |
FRKLGOVNTQQBKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=CC3=CC(=CN=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


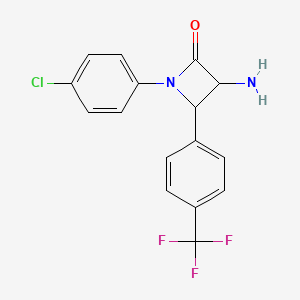
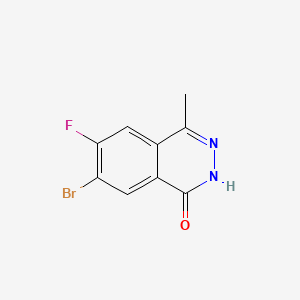
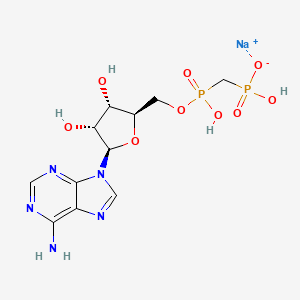
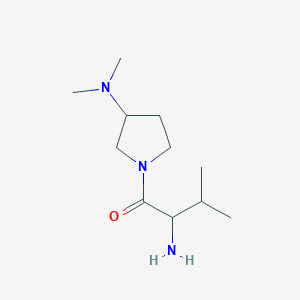
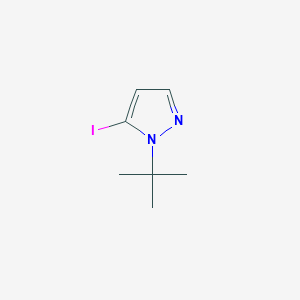
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
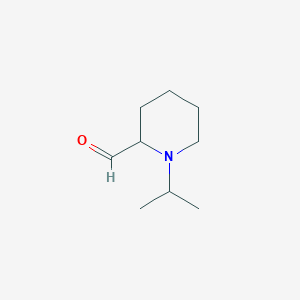
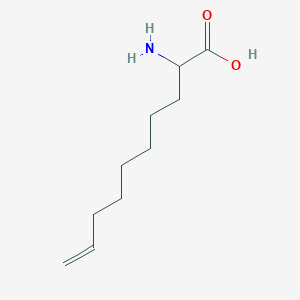
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
